Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate
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Overview
Description
Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted pyrazolo[1,5-a]pyridine with ethyl 4-oxo-4-(piperazin-1-yl)butanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their anticancer potential and enzymatic inhibitory activity.
Pyrazolo[5,1-c]triazines: Exhibit a broad range of biological activities, including antiviral and antitumor properties.
Thieno[2,3-b]pyridines: Studied for their antimicrobial and anti-inflammatory effects.
Uniqueness
Ethyl 4-oxo-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butanoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazolo[1,5-a]pyridine core with a piperazine moiety makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-2-26-17(24)7-6-16(23)20-9-11-21(12-10-20)18(25)14-13-19-22-8-4-3-5-15(14)22/h3-5,8,13H,2,6-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFTAAVRAQNAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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